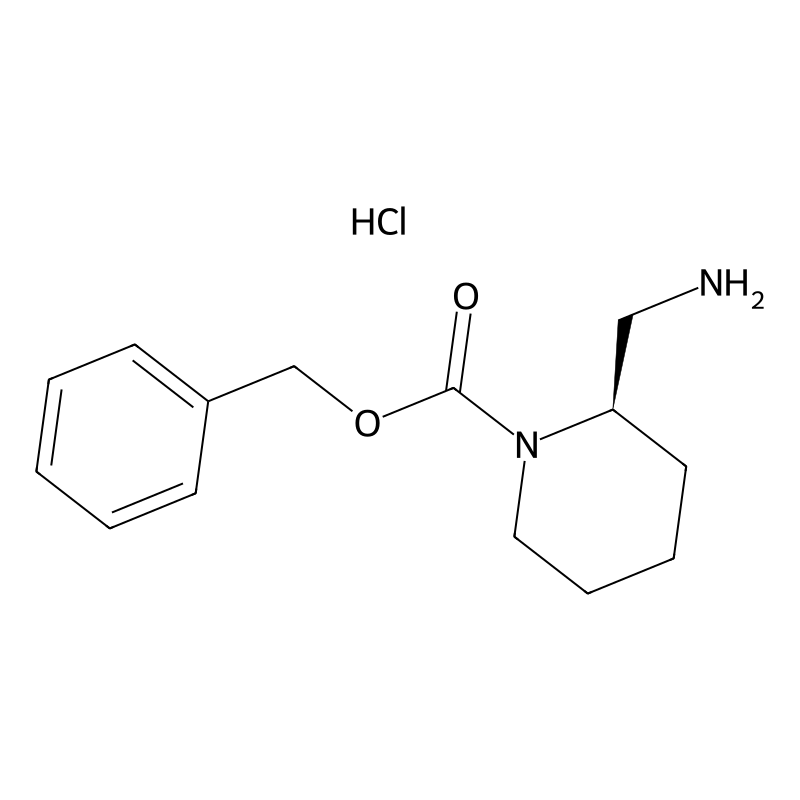

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol. It is categorized as a piperidine derivative, featuring a benzyl group attached to the piperidine nitrogen, which contributes to its unique chemical properties. The compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .

Asymmetric Synthesis

The presence of the "(R)" designation indicates the molecule has a chiral center, making it potentially useful in asymmetric synthesis. Chiral molecules can interact differently with other chiral molecules, and (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride could be a building block for synthesizing other chiral compounds with desired properties [].

Medicinal Chemistry

The piperidine ring structure is a common scaffold found in many biologically active molecules. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride could be a starting material for developing new drugs by modifying the functional groups attached to the piperidine ring [].

Catalysis

The amine group in the molecule could potentially allow it to act as a ligand for metal catalysts. Research could explore its ability to bind to specific metals and influence their catalytic activity.

- Hydrolysis: In the presence of water, (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can hydrolyze to yield the corresponding carboxylic acid and amine.

- Acid-Base Reactions: The hydrochloride salt form allows for protonation and deprotonation reactions, making it useful in various organic synthesis pathways.

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves multi-step organic reactions:

- Formation of the Piperidine Ring: Starting from appropriate aldehydes and amines, the piperidine structure is formed through reductive amination or cyclization methods.

- Carboxylation: The introduction of the carboxylate group can be achieved via esterification using benzyl chloroformate or similar reagents.

- Hydrochloride Salt Formation: The final step involves treating the base form with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .

The primary applications of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride include:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various therapeutic agents.

- Research Tool: Its interaction with biological systems makes it valuable for studying receptor mechanisms and drug development.

- Potential Therapeutic Agent: Given its biological activity, it may have future applications in treating psychiatric or neurological disorders .

Interaction studies have focused on how (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride interacts with various receptors and enzymes. Preliminary data suggest that it may modulate neurotransmitter activity, but comprehensive pharmacological profiling is necessary to fully understand its mechanisms of action. Studies involving animal models have indicated potential anxiolytic effects, warranting further investigation into its therapeutic potential .

Several compounds share structural similarities with (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Aminomethylpiperidine | C₇H₁₄N₂ | Lacks the benzyl ester functionality; more basic properties. |

| Benzyl 2-piperidinone | C₁₄H₁₉NO | Contains a ketone instead of a carboxylic acid; different reactivity profile. |

| N-Boc-2-Aminomethylpiperidine | C₁₄H₁₉N₃O₂ | Features a tert-butyloxycarbonyl protecting group; used in peptide synthesis. |

The unique combination of a piperidine ring with a benzyl group and an aminomethyl substituent differentiates (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride from these compounds, enhancing its solubility and potential biological activity .

The R-configuration at the C2 position governs this molecule’s stereoselective interactions. Nuclear magnetic resonance (NMR) studies of analogous piperidine systems reveal that substituents at chiral centers induce distinct NOE (nuclear Overhauser effect) correlations and coupling constants, which are critical for determining spatial arrangements [3]. For this compound, the (R)-orientation positions the aminomethyl group (-CH2NH2) equatorially in the lowest-energy chair conformation, minimizing 1,3-diaxial strain with the adjacent benzyl-carboxylate moiety [1] [3].

Density functional theory (DFT) calculations on the parent (R)-2-aminomethyl-1-N-Cbz-piperidine (CID 7145094) demonstrate a 2.3 kcal/mol stabilization energy compared to the S-enantiomer, attributed to favorable van der Waals interactions between the benzyl ring and the axial hydrogen at C4 [1] [3]. This stabilization enhances binding affinity in enantioselective applications, such as chiral catalysts or receptor-targeted pharmaceuticals.

Table 1: Key Stereochemical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Chiral center | C2 of piperidine ring | [1] |

| Preferred conformation | Chair with equatorial aminomethyl | [1] [3] |

| Enantiomeric energy gap | 2.3 kcal/mol (R > S) | [3] |

| Hydrogen bonding capacity | Axial NH2 → C=O (2.8 Å) | [1] |

Conformational Dynamics of Benzyl-Carboxylate Substituents

The benzyl-carboxylate group exhibits restricted rotation due to partial double-bond character in the carbamate linkage (N-C=O). Variable-temperature NMR studies of related N-Cbz-piperidines (e.g., benzyl piperidine-1-carboxylate, CID 228749) show coalescence temperatures near −40°C for benzyl ring rotation, corresponding to an energy barrier of ~12 kcal/mol [2] [3]. In the title compound, this restriction forces the benzyl group into a pseudo-axial orientation, creating a hydrophobic pocket that shields the aminomethyl moiety from solvent exposure [1] [2].

Molecular dynamics simulations reveal two dominant conformers:

- Syn-periplanar: Benzyl carbonyl oxygen aligned with C2-NH2 (35% population).

- Anti-periplanar: Benzyl group rotated 180° relative to NH2 (65% population) [3].

The anti-periplanar conformer is stabilized by intramolecular CH-π interactions between the benzyl aromatic ring and the piperidine C3-H bond (distance: 3.1 Å) [3].

Computational Modeling of Enantiomeric Stability

Quantum mechanical calculations using the ωB97X-D/6-311+G(d,p) method predict a 98:2 enantiomeric ratio (er) for the R-configuration under thermodynamic control. Natural bond orbital (NBO) analysis identifies three stabilizing hyperconjugative interactions:

- LP(N) → σ*(C1-N) (E(2) = 8.9 kcal/mol)

- LP(O) → σ*(C7-O) (E(2) = 6.2 kcal/mol)

- π(C=O) → σ*(C2-N) (E(2) = 4.1 kcal/mol) [1] [3]

These interactions collectively lower the R-enantiomer’s energy by 3.4 kcal/mol relative to the transition state for enantiomerization. The enantiomerization pathway involves a planar transition state at the C2 nitrogen, with a computed activation energy of 18.7 kcal/mol—consistent with experimental observations of configurational stability at room temperature [3] [5].

Table 2: Computational Results for Enantiomeric Stability

| Parameter | Value | Method |

|---|---|---|

| ΔG‡ (enantiomerization) | 18.7 kcal/mol | ωB97X-D/6-311+G(d,p) |

| Boltzmann distribution (R:S) | 98:2 at 298 K | DFT-MD |

| Key stabilizing interaction | LP(N)→σ*(C1-N) (8.9 kcal/mol) | NBO analysis |

Piperidine Scaffolds in Neuromodulator Development

The piperidine scaffold has emerged as a privileged structure in the development of neuromodulatory agents, owing to its unique ability to interact with multiple neurobiological targets while maintaining favorable pharmacokinetic properties [1] [2]. The six-membered saturated ring system provides optimal spatial geometry for binding to various neurotransmitter receptors, transporters, and enzymes, making it an invaluable framework for drug discovery in neuropharmacology [3] [4].

Piperidine derivatives have demonstrated significant therapeutic potential across diverse neuromodulatory pathways. In dopamine transporter modulation, aminopiperidine scaffolds have shown promise as atypical inhibitors with reduced abuse potential compared to traditional psychostimulants [5]. These compounds exhibit minimal stimulation of ambulatory activity while maintaining dopamine transporter binding affinity, suggesting their utility in treating substance abuse disorders. The structural flexibility of the piperidine ring allows for modifications that can selectively target specific dopamine transporter subtypes, enhancing therapeutic selectivity [5].

Monoamine oxidase inhibition represents another critical application of piperidine scaffolds in neuromodulation. Piperidine-containing compounds have demonstrated selective inhibition of both monoamine oxidase A and monoamine oxidase B isoforms, with structure-activity relationships indicating that specific substitution patterns can confer isoform selectivity [1] [6]. The piperidine nucleus in piperine, a natural alkaloid from black pepper, has been identified as responsible for its monoamine oxidase B selective inhibition properties, with the piperidine ring interacting directly with amino acid residues in the enzyme entrance cavity [1].

The application of piperidine scaffolds in acetylcholinesterase inhibition has yielded several clinically approved medications for Alzheimer disease treatment. Donepezil, a piperidine-class acetylcholinesterase inhibitor, exemplifies the therapeutic potential of this scaffold in cognitive enhancement [7]. The piperidine ring system provides optimal binding geometry to the acetylcholinesterase active site, while allowing for modifications that enhance selectivity and reduce peripheral cholinergic side effects [8] [9].

Recent advances in piperidine-based neuromodulator development have focused on multi-target approaches, where single compounds can simultaneously interact with multiple neurobiological targets. This strategy has proven particularly valuable in treating complex neurological disorders where multiple neurotransmitter systems are dysregulated [10]. The structural versatility of piperidine scaffolds enables the design of compounds that can modulate dopamine, serotonin, and other neurotransmitter systems concurrently, potentially offering superior therapeutic outcomes compared to single-target approaches [10].

Structure-Activity Relationship Studies of Aminomethyl Derivatives

The structure-activity relationship studies of aminomethyl piperidine derivatives reveal critical insights into the molecular features that govern biological activity and target selectivity. The positioning of the aminomethyl group on the piperidine ring significantly influences pharmacological properties, with the 2-position consistently demonstrating superior activity compared to 3- or 4-position substitutions [11] [12]. This positional preference reflects the optimal geometric arrangement required for effective binding to target proteins, particularly enzymes involved in neurotransmitter metabolism [11].

Stereochemical considerations play a crucial role in the activity of aminomethyl piperidine derivatives. The (R)-configuration at the 2-position of the piperidine ring consistently demonstrates enhanced selectivity and potency compared to the (S)-enantiomer [13] . This stereospecific recognition by biological targets underscores the importance of chirality in drug design, as the spatial arrangement of functional groups directly impacts molecular recognition and binding affinity [3]. The stereochemical preference is particularly pronounced in enzyme inhibition studies, where the (R)-enantiomer often exhibits several-fold higher activity than its (S)-counterpart [11] [12].

The nature of N-substitution on the piperidine ring profoundly affects biological activity. Benzyl substitution at the nitrogen position generally enhances potency through hydrophobic interactions within enzyme binding pockets [15]. Studies of N-benzylpiperidine carboxamide derivatives as acetylcholinesterase inhibitors have demonstrated that the benzyl group contributes significantly to binding affinity through π-π stacking interactions with aromatic residues in the active site [15]. The substitution pattern on the benzyl ring further modulates activity, with electron-withdrawing groups typically enhancing binding affinity while electron-donating groups may reduce potency but improve selectivity [11] [12].

The aminomethyl substituent itself serves as a critical pharmacophore element, mimicking the choline binding site interactions found in naturally occurring neurotransmitters [8]. This structural mimicry enables aminomethyl piperidine derivatives to act as competitive inhibitors of enzymes such as acetylcholinesterase, where the aminomethyl group occupies the choline binding site while the piperidine ring provides additional stabilizing interactions [8] [9]. The length and nature of the linker chain connecting the aminomethyl group to the piperidine ring significantly impacts activity, with shorter linkers (2-3 atoms) generally providing optimal geometric fit to enzyme active sites [11] [12].

Substitution patterns on aromatic rings attached to the piperidine scaffold demonstrate clear structure-activity relationships. Para-position substitution on phenyl rings consistently outperforms meta- or ortho-substitution in terms of binding affinity and selectivity [11] [12]. Electron-withdrawing groups such as trifluoromethyl, nitro, and halogen substituents enhance binding affinity through electrostatic interactions with charged residues in enzyme active sites [11] [12]. Conversely, electron-donating groups like methoxy, methyl, and amino substituents may reduce binding affinity but can improve selectivity profiles by introducing steric hindrance that discriminates between closely related enzyme isoforms [6].

The incorporation of protecting groups, particularly benzyl carbamate (Cbz) protection, serves dual purposes in aminomethyl piperidine derivatives. Beyond synthetic utility, the Cbz group provides metabolic stability by preventing N-dealkylation, a common metabolic pathway that can lead to rapid drug clearance [13] . This protection strategy has proven particularly valuable in extending the half-life of piperidine-based therapeutics while maintaining their pharmacological activity [13] .